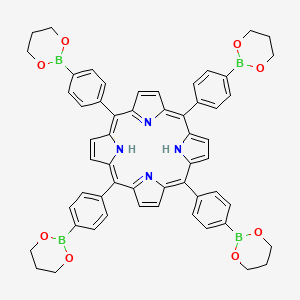
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
概要
説明
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound with the molecular formula C56H50B4N4O8. It is a derivative of porphyrin, a class of compounds known for their extensive applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique structural features, which include four boron-containing dioxaborinan groups attached to the phenyl rings of the porphyrin core .
作用機序
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, light is a critical factor for porphyrins involved in photocatalytic processes or photodynamic therapy. Additionally, the pH and temperature of the environment can also affect the compound’s action and stability.
生化学分析
Cellular Effects
It is speculated that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of 5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the reaction of benzaldehydes with pyrrole in the presence of a catalyst such as boron trifluoride diethyl etherate. This reaction leads to the formation of the porphyrin core, which is then functionalized with dioxaborinan groups . The reaction conditions often require careful control of temperature and inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
化学反応の分析
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the dioxaborinan groups or the porphyrin core .
科学的研究の応用
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has a wide range of scientific research applications:
類似化合物との比較
Compared to other porphyrin derivatives, 5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to its boron-containing dioxaborinan groups. Similar compounds include:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Used in metal ion detection and photodynamic therapy.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Explored for its applications in catalysis and as a building block for more complex molecules.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Utilized in the synthesis of metal-organic frameworks and as a photosensitizer.
These compounds share the porphyrin core but differ in their functional groups, which confer distinct properties and applications.
特性
IUPAC Name |
5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H50B4N4O8/c1-29-65-57(66-30-1)41-13-5-37(6-14-41)53-45-21-23-47(61-45)54(38-7-15-42(16-8-38)58-67-31-2-32-68-58)49-25-27-51(63-49)56(40-11-19-44(20-12-40)60-71-35-4-36-72-60)52-28-26-50(64-52)55(48-24-22-46(53)62-48)39-9-17-43(18-10-39)59-69-33-3-34-70-59/h5-28,61,64H,1-4,29-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFTZQNOAAONLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCCCO9)C1=CC=C(C=C1)B1OCCCO1)C=C5)C1=CC=C(C=C1)B1OCCCO1)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H50B4N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



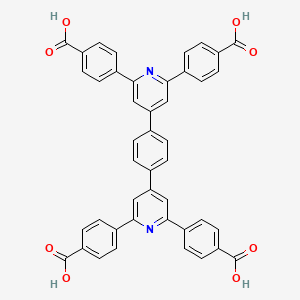
![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-](/img/structure/B3069651.png)
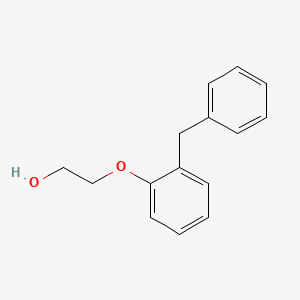
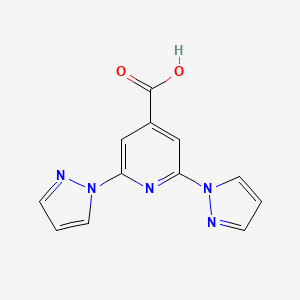
![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3069678.png)
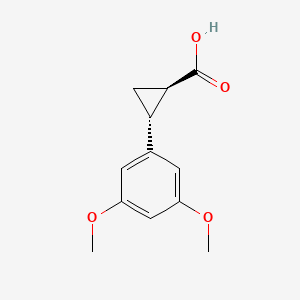
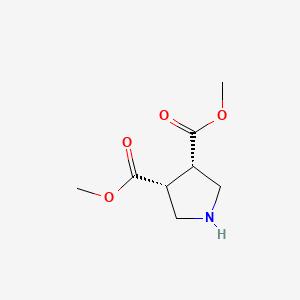
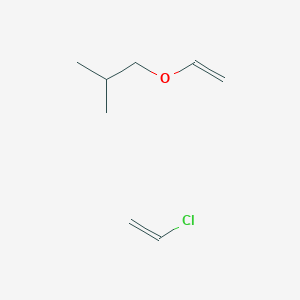
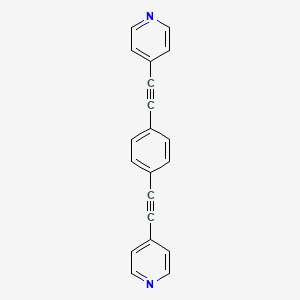
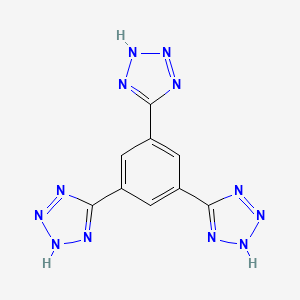
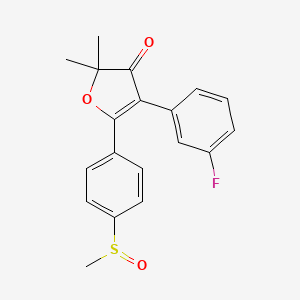

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
